Transcrocetin meglumine salt
Description
Contextualization within Carotenoid-Derived Compounds and Saffron Constituents Research
Transcrocetin (B190868) meglumine (B1676163) salt is situated within the broader field of research into carotenoids, which are organic pigments produced by plants and algae. dntb.gov.ua Specifically, it is a derivative of crocetin (B7823005), a primary carotenoid component of saffron, the dried stigmas of the Crocus sativus L. flower. nih.govmedchemexpress.comresearchgate.netglpbio.commedchemexpress.euszabo-scandic.combiocat.commedchemexpress.com Saffron itself has a long history of use and has been investigated for numerous properties, including anti-inflammatory, anxiolytic, and neuroprotective effects. nih.govresearchgate.net
The main bioactive constituents of saffron include crocin (B39872), picrocrocin, and safranal. researchgate.net Crocin, a water-soluble carotenoid, is responsible for saffron's vibrant color. mdpi.com Upon oral administration, crocin is metabolized in the intestine into its active form, transcrocetin. researchgate.netmdpi.com It is this metabolite, transcrocetin, that is absorbed and is believed to be responsible for many of the systemic pharmacological effects observed after consuming saffron extracts. researchgate.netmedchemexpress.com Transcrocetin is noted for its ability to cross the blood-brain barrier and reach the central nervous system (CNS). nih.govmedchemexpress.commedchemexpress.com The study of transcrocetin and its derivatives is, therefore, a key focus within the scientific exploration of saffron's constituents.
The Emergence of Transcrocetin Meglumine Salt as a Research Compound
The emergence of this compound as a specific compound for research is driven by the pharmacological properties of its core molecule, transcrocetin, and the desire to enhance its utility in experimental settings. While transcrocetin is the active metabolite, its native solubility can be a limiting factor in research applications. mdpi.com The creation of a salt form with meglumine, an amino sugar, is a chemical strategy to potentially improve these characteristics for pharmacological studies.
Transcrocetin itself has been identified as a high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comglpbio.commedchemexpress.euszabo-scandic.combiocat.commedchemexpress.comglpbio.com This receptor is a crucial component of the central nervous system, involved in synaptic plasticity, learning, and memory. Its dysregulation is also implicated in various neurological disorders. The specific action of transcrocetin as an NMDA receptor antagonist makes it a valuable tool for neuroscience research. medchemexpress.comglpbio.com The development of the meglumine salt form facilitates the investigation of these precise mechanisms in various biomedical models.
Current Research Landscape and Significance of this compound
The current research landscape for this compound is particularly active in the fields of neuroimmunomodulation and pain management. dntb.gov.uamedscape.comkarger.com A significant area of investigation is its potential as an analgesic, particularly for inflammatory pain. nih.gov Recent studies, including a notable paper from October 2023, have demonstrated that this compound can attenuate inflammatory pain in animal models. nih.govmedscape.comkarger.com
The significance of this research lies in the compound's mechanism of action. Studies have shown that this compound can inhibit the activation of key central nervous system immune cells, namely microglia and astrocytes, in the spinal cord. nih.gov Furthermore, it has been found to suppress the production and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govresearcher.life By targeting these glial cells and inflammatory mediators, this compound presents a novel approach to modulating neuroinflammatory processes. nih.govkarger.com Its ability to exert these neuroprotective and anti-inflammatory effects underscores its importance as a research compound for developing new therapeutic strategies for conditions involving neuroinflammation and chronic pain. nih.gov
Detailed Research Findings
The following table summarizes key research findings related to this compound and its core component, transcrocetin.
| Research Area | Finding | Model/System | Compound Form |
| Inflammatory Pain | Significantly reversed mechanical allodynia and thermal hypersensitivity. nih.gov | In vivo (Complete Freund's Adjuvant-induced inflammatory pain in mice) | This compound |
| Neuroinflammation | Inhibited the activation of microglia and astrocytes in the spinal cord. nih.gov | In vivo (CFA-injected mice) | This compound |
| Cytokine Modulation | Suppressed the production and release of spinal proinflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | In vivo (CFA-injected mice) | This compound |
| Receptor Binding | Acts as a high-affinity antagonist of the NMDA receptor. medchemexpress.comglpbio.commedchemexpress.euszabo-scandic.combiocat.commedchemexpress.comglpbio.com | Not specified | Transcrocetin / this compound |
| Pharmacokinetics | Transcrocetin, the metabolite of crocin, can cross the blood-brain barrier. nih.govmedchemexpress.commedchemexpress.com | General finding | Transcrocetin |
| Bioavailability | Formation of inclusion complexes with cyclodextrins significantly increases the low water solubility of transcrocetin. mdpi.com | In vitro | Transcrocetin |
Properties
Molecular Formula |
C34H58N2O14 |
|---|---|
Molecular Weight |
718.8 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid |
InChI |
InChI=1S/C20H24O4.2C7H17NO5/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h5-14H,1-4H3,(H,21,22)(H,23,24);2*4-13H,2-3H2,1H3/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;;/t;2*4-,5+,6+,7+/m.00/s1 |
InChI Key |
UJRXJGKAASACPB-ZCGNYVIYSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O)/C)/C)/C=C/C=C(/C(=O)O)\C.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO.CNC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preclinical Pharmacological Investigations of Transcrocetin Meglumine Salt
Efficacy Studies in Experimental Pain Models
Research using animal models has provided initial evidence for the analgesic potential of transcrocetin (B190868) meglumine (B1676163) salt, particularly in the context of inflammatory pain.
In experimental models of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model in mice, transcrocetin meglumine salt has demonstrated the ability to modulate pain-related behaviors. nih.gov The injection of CFA into the paw of a rodent induces a localized inflammatory response characterized by a heightened sensitivity to noxious stimuli, including mechanical and thermal stimuli. nih.gov
Studies have shown that administration of this compound can significantly attenuate these pain responses. nih.gov Specifically, in CFA-injected mice, the compound was found to reverse the associated mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hypersensitivity (exaggerated response to a hot or cold stimulus). nih.gov This suggests an anti-nociceptive effect in the context of inflammation. nih.gov
The underlying mechanism for this analgesic effect appears to be linked to its anti-inflammatory properties within the central nervous system. nih.gov The introduction of CFA leads to the activation of glial cells—specifically microglia and astrocytes—in the spinal cord. nih.gov These activated cells release proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), which contribute to the sensitization of pain pathways. nih.gov Research indicates that this compound administration effectively inhibits this activation of spinal microglia and astrocytes. nih.gov Consequently, it suppresses the production and release of these key proinflammatory cytokines, thereby reducing the neuroinflammatory state that drives persistent pain. nih.gov
Table 1: Effects of this compound (TCMS) on Nociceptive Behavior in CFA-Induced Inflammatory Pain Model
| Behavioral Test | Observation in CFA Group (Control) | Effect of TCMS Administration | Associated Mechanism |
|---|---|---|---|
| Mechanical Allodynia | Significant reduction in paw withdrawal threshold | Significantly reversed the reduction in withdrawal threshold. nih.gov | Inhibition of spinal microglia and astrocyte activation; Suppression of TNF-α, IL-1β, and IL-6 release. nih.gov |
| Thermal Hypersensitivity | Noticeable reduction in paw withdrawal latency. nih.gov | Significantly reversed the reduction in withdrawal latency. nih.gov |
Chronic pain is often associated with negative affective states, such as anxiety. researchgate.net Preclinical investigations have begun to explore the impact of this compound on these emotional components of pain. In studies using the CFA-induced inflammatory pain model, researchers observed that the compound exhibited a tendency to improve anxiety-like behaviors in mice. nih.gov This suggests that beyond its effects on sensory pain thresholds, this compound may also modulate the unpleasant emotional experiences associated with persistent pain. nih.govresearchgate.net
Research in Hypoxia-Ischemia Pathophysiology
A distinct area of research for transcrocetin and its salt forms involves their potential to mitigate the effects of hypoxia (low oxygen).
The primary active compound, transcrocetin, and its sodium salt (trans-sodium crocetinate or TSC) have been identified as oxygen diffusion-enhancing compounds. wikipedia.orgpurecrocin.comnih.gov The proposed mechanism of action is physical rather than pharmacological. nih.govnih.gov These compounds appear to alter the structure of water in blood plasma by increasing hydrogen bonding between water molecules. wikipedia.orgnih.gov This creates a more ordered water structure, which in turn facilitates the diffusion of oxygen through the plasma and enhances its movement from red blood cells into oxygen-starved tissues. wikipedia.orgpurecrocin.comnih.gov This unique mechanism suggests a potential utility in various conditions characterized by tissue hypoxia and ischemia. nih.gov Studies have shown that this effect is not limited to oxygen, as TSC also increases the diffusion coefficient of glucose through water. nih.gov
Building on its oxygen-enhancing properties, research has explored the use of transcrocetin in experimental models relevant to Acute Respiratory Distress Syndrome (ARDS). ARDS is a severe lung condition that leads to widespread inflammation and profound hypoxia. nih.govmdpi.com
Preclinical studies in animal models of ARDS have shown that transcrocetin can mitigate hypoxic effects. nih.gov A liposomal formulation of trans-crocetin (LEAF-4L6715) was developed to improve its half-life and sustain its effects. nih.govnih.gov In a mouse model of sepsis, a condition that can lead to ARDS, this formulation demonstrated therapeutic efficacy. nih.gov The therapeutic activity in this context is thought to be multi-faceted, involving not only the enhancement of systemic oxygen levels and diffusion but also the potential repair of damaged endothelium and inhibition of inflammatory signaling pathways. nih.gov These preclinical findings provided the basis for investigating the formulation in clinical trials for patients with ARDS. nih.govmedrxiv.orgclinicaltrials.gov
Neurobiological and Neurological Research Applications
This compound is recognized in pharmacological research as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for this target. smolecule.commedchemexpress.euglpbio.com The NMDA receptor is a type of ionotropic glutamate (B1630785) receptor that plays a critical role in synaptic plasticity, learning, memory, and the transmission of pain signals in the central nervous system. nih.govmedchemexpress.com Its function as an antagonist makes this compound a valuable tool for neuroscience research aimed at studying NMDA receptor functions and their role in various neurological and psychiatric conditions. smolecule.com
Beyond its direct receptor antagonism, saffron and its metabolites like transcrocetin have been associated with broader neuroprotective properties in preclinical models. nih.gov These reported effects include the improvement of cognitive dysfunction, enhancement of learning and memory, inhibition of neuronal apoptosis, and prevention of cerebral ischemia-reperfusion injury. nih.gov This suggests that its neurobiological applications may extend beyond its activity at the NMDA receptor, potentially involving the modulation of inflammatory and cell death pathways within the brain. nih.gov
Investigations into Neuroprotective Mechanisms in Preclinical Models
This compound has demonstrated the ability to cross the blood-brain barrier, a critical feature for compounds targeting the central nervous system. Its neuroprotective effects are believed to be linked to its action as a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.govinvivochem.com Overactivation of NMDA receptors is a key mechanism in excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders.
In a preclinical model of inflammatory pain, this compound was shown to inhibit the activation of spinal glial cells, specifically microglia and astrocytes. nih.gov The activation of these cells is a hallmark of neuroinflammation and contributes to the sensitization of pain pathways. nih.gov By suppressing glial cell activation, this compound can mitigate the release of pro-inflammatory cytokines, thereby exerting a neuroprotective effect in the context of neuroinflammation-driven pain. nih.gov
| Preclinical Model | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice | Inhibited activation of spinal microglia and astrocytes. | nih.gov |
| In vitro studies | High-affinity antagonist at the NMDA receptor. | nih.govnih.govinvivochem.com |
Effects on Central Nervous System Function in Animal Studies
The impact of this compound on central nervous system (CNS) function has been evaluated in animal models of pain and anxiety. In a study using a complete Freund's adjuvant (CFA)-induced inflammatory pain model in mice, intraperitoneal administration of this compound was found to alleviate mechanical allodynia and thermal hypersensitivity. nih.gov These findings suggest a modulatory role of the compound on nociceptive signaling within the CNS.
Furthermore, the same study observed a tendency for this compound to improve anxiety-like behavior in the treated mice. nih.gov This anxiolytic-like effect is consistent with the known involvement of the NMDA receptor in the regulation of anxiety and mood. nih.govfrontiersin.org
| Animal Model | Observed Effects | Reference |
| CFA-induced inflammatory pain in mice | Alleviated mechanical allodynia and thermal hypersensitivity. | nih.gov |
| CFA-induced inflammatory pain in mice | Showed a trend towards improving anxiety-like behavior. | nih.gov |
Anti-Inflammatory Actions in In Vitro and In Vivo Systems
The anti-inflammatory properties of this compound have been demonstrated in both cellular and whole-animal systems. The primary mechanism appears to be the suppression of key inflammatory pathways.
In an in vivo model of inflammatory pain, this compound administration led to a significant reduction in the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord. nih.gov These cytokines are pivotal mediators of the inflammatory response and contribute to the development and maintenance of chronic pain states. nih.gov The inhibition of these molecules points to a potent anti-inflammatory action within the CNS. nih.gov
| System | Key Anti-Inflammatory Findings | Reference |
| In vivo (CFA-induced inflammatory pain in mice) | Suppressed the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | nih.gov |
| In vivo (CFA-induced inflammatory pain in mice) | Inhibited the activation of spinal microglia and astrocytes, which are key cellular mediators of neuroinflammation. | nih.gov |
Antioxidant and Atherosclerosis Research in Experimental Models
While specific studies on the meglumine salt are limited in this area, extensive research on its active component, crocetin (B7823005), provides significant insights into its antioxidant and anti-atherosclerotic potential. Oxidative stress and inflammation are key drivers in the pathogenesis of atherosclerosis.
Crocetin has been shown to possess potent antioxidant properties, including the ability to reduce lipid peroxidation and increase the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govtandfonline.com In animal models of atherosclerosis, crocetin administration has been found to reduce the formation of aortic plaques. nih.gov This effect is attributed to its ability to lower serum levels of total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, coupled with its antioxidant actions. nih.govfrontiersin.org
Furthermore, crocetin has been found to inhibit the proliferation of vascular smooth muscle cells, a critical event in the development of atherosclerotic lesions. frontiersin.org It also downregulates the expression of adhesion molecules and pro-inflammatory mediators that contribute to the recruitment of immune cells to the vessel wall. monash.edu
| Experimental Model | Key Findings for Crocetin (the active moiety) | Reference |
| Hyperlipidemic quail model of atherosclerosis | Reduced serum total cholesterol, triglycerides, and LDL cholesterol. Inhibited aortic plaque formation. | nih.gov |
| Rat models of atherosclerosis | Reduced serum triacylglycerol, total cholesterol, and LDL levels. | frontiersin.org |
| In vitro and in vivo studies | Reduced lipid peroxidation (malondialdehyde levels). | nih.govtandfonline.com |
| In vitro and in vivo studies | Increased levels of antioxidant enzymes (SOD, CAT, GPx). | tandfonline.com |
| Angiotensin II-induced vascular smooth muscle cells | Inhibited proliferation. | frontiersin.org |
| Atherosclerotic rat models | Downregulated the expression of lectin-type oxidized LDL receptor-1 (LOX-1). | frontiersin.org |
Molecular and Cellular Mechanisms of Action of Transcrocetin Meglumine Salt
Ligand-Receptor Interactions and Signal Transduction
The initial action of many bioactive compounds is their interaction with specific receptors on the cell surface. This binding event triggers a cascade of intracellular signals, ultimately leading to a physiological response. Transcrocetin (B190868) meglumine (B1676163) salt is known to interact with a key receptor in the central nervous system.
N-Methyl-D-Aspartate (NMDA) Receptor Antagonism
Transcrocetin meglumine salt is recognized as a high-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. glpbio.comsmolecule.combiocat.comtargetmol.com The NMDA receptor is a prominent ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory. researchgate.net However, its overactivation can lead to excitotoxicity and has been implicated in various neurological and pathological conditions.
By acting as an antagonist, this compound binds to the NMDA receptor, thereby inhibiting its activation by its natural ligand, glutamate. smolecule.commedchemexpress.com This blockade of NMDA receptor activity is a primary mode of action for the compound and is thought to be responsible for many of its observed effects on the central nervous system. smolecule.comresearchgate.net Research suggests that this antagonism is a key factor in its potential neuroprotective and analgesic properties. smolecule.comnih.gov
Intracellular Signaling Pathway Modulation
Following receptor interaction, the influence of this compound extends to the intricate network of intracellular signaling pathways. These pathways are responsible for regulating a multitude of cellular processes, including growth, survival, and inflammation.
Regulatory Effects on PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that governs cell survival, proliferation, and apoptosis. mdpi.comfrontiersin.org Dysregulation of this pathway is often associated with various diseases, including cancer and neurodegenerative disorders. mdpi.comfrontiersin.org Some studies on saffron and its constituents suggest a modulatory role on the PI3K/Akt pathway. researchgate.net For instance, curcumin, another natural compound, has been shown to attenuate inflammatory responses by down-regulating the PI3K/Akt signaling pathway in microglial cells. nih.gov While direct evidence for this compound is still emerging, the known anti-inflammatory and neuroprotective effects of saffron constituents point towards a potential interaction with this vital pathway. researchgate.netresearchgate.net
Influence on Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory signals. nih.gov The MAPK family includes several key kinases that regulate processes like cell proliferation, differentiation, and apoptosis. nih.gov Studies have indicated that the MAPK pathway is implicated in inflammatory conditions and that its modulation can have therapeutic benefits. nih.govfrontiersin.org The anti-inflammatory effects of this compound may be partially attributable to its influence on the MAPK pathway, a mechanism observed with other natural anti-inflammatory compounds.
Engagement with Nuclear Factor Kappa B (NF-κB) Signaling
Nuclear Factor Kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net The NF-κB signaling pathway is a cornerstone of the inflammatory response. researchgate.net Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs. Research on crocetin (B7823005), the parent compound of this compound, has shown that it can exert anti-inflammatory effects by inhibiting the expression of the NF-κB signaling pathway. researchgate.net This suggests that this compound may also engage with and modulate NF-κB signaling, contributing to its anti-inflammatory profile. researchgate.net
Immunomodulatory and Anti-Inflammatory Mechanisms
A significant aspect of the biological activity of this compound lies in its ability to modulate the immune system and combat inflammation. These effects are a culmination of its interactions with various cellular and molecular targets.
The compound has been shown to possess anti-inflammatory properties. smolecule.com Studies have demonstrated that this compound can suppress the activation of microglia and astrocytes in the spinal cord, which are key players in neuroinflammation. nih.gov Furthermore, it has been found to inhibit the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This reduction in pro-inflammatory mediators highlights the compound's potential to quell inflammatory responses within the central nervous system. nih.gov The immunomodulatory effects are also evident in its ability to influence the behavior of immune cells, thereby creating a more balanced and less inflammatory microenvironment. dovepress.com
| Pathway/Mechanism | Effect of this compound/Related Compounds | Key Findings | Potential Outcome |
| NMDA Receptor | Antagonism | High-affinity binding and inhibition of receptor activation. glpbio.comsmolecule.combiocat.comtargetmol.com | Neuroprotection, Analgesia. smolecule.comnih.gov |
| PI3K/Akt Pathway | Modulation (Inferred from related compounds) | Down-regulation of the pathway is linked to anti-inflammatory effects. researchgate.netnih.gov | Regulation of cell survival and inflammation. mdpi.comnih.gov |
| MAPK Pathway | Modulation (Inferred) | Inhibition of this pathway can reduce inflammation. nih.govfrontiersin.org | Attenuation of inflammatory responses. |
| NF-κB Signaling | Inhibition (Observed with parent compound) | Suppression of NF-κB activation leads to reduced pro-inflammatory gene expression. researchgate.netresearchgate.net | Anti-inflammatory effects. researchgate.net |
| Immunomodulation | Suppression of Glial Cell Activation | Inhibition of microglia and astrocyte activation in the spinal cord. nih.gov | Reduction of neuroinflammation. nih.gov |
| Anti-inflammatory | Inhibition of Pro-inflammatory Cytokines | Decreased production of TNF-α, IL-1β, and IL-6. nih.gov | Alleviation of inflammatory conditions. nih.gov |
Suppression of Glial Cell Activation (Microglia and Astrocytes)
This compound has been shown to effectively inhibit the activation of spinal glial cells, namely microglia and astrocytes. nih.gov In response to inflammatory stimuli, these glial cells undergo a process of activation, which is a key contributor to the initiation and maintenance of central nervous system inflammation and associated pain states. nih.gov
Studies using markers for astrocyte and microglia activation, Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1) respectively, have demonstrated that this compound administration significantly reduces the fluorescence intensity of these markers in the spinal cord following an inflammatory challenge. nih.gov This indicates a suppression of the morphological and functional changes associated with glial cell activation. nih.gov The activation of microglia and astrocytes is a critical step in the neuroinflammatory cascade, leading to the release of various pro-inflammatory mediators. nih.govmdpi.com By attenuating this initial activation, this compound can disrupt the downstream inflammatory signaling pathways. nih.gov
Inhibition of Proinflammatory Cytokine Expression and Release (IL-1β, TNF-α, IL-6)
A crucial consequence of glial cell activation is the production and release of proinflammatory cytokines, which act on neurons to enhance excitability and synaptic transmission, thereby contributing to pain and inflammation. nih.gov Research has demonstrated that this compound administration significantly mitigates the expression of key proinflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), in the spinal cord. nih.gov
The suppression of these cytokines is a direct downstream effect of the inhibition of microglia and astrocyte activation. nih.gov By downregulating the production of IL-1β, TNF-α, and IL-6, this compound helps to quell the inflammatory environment within the central nervous system. nih.govsci-hub.se These cytokines are pivotal in amplifying the inflammatory response and sensitizing nociceptive pathways. nih.govnih.govresearcher.life
Table 1: Effect of this compound on Proinflammatory Cytokines
| Cytokine | Effect of this compound | Reference |
| Interleukin-1 beta (IL-1β) | Suppression of expression and release | nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of expression and release | nih.gov |
| Interleukin-6 (IL-6) | Suppression of expression and release | nih.gov |
Biophysical Mechanisms of Oxygen Transport Enhancement
Beyond its anti-inflammatory effects, transcrocetin and its salts are recognized as oxygen diffusion-enhancing compounds. wikipedia.org This property is attributed to its unique biophysical interactions with components of biological fluids.
Alterations in Water Structure and Hydrogen Bonding
The primary mechanism by which transcrocetin enhances oxygen transport is through its influence on the molecular structure of water in blood plasma. wikipedia.orgnih.gov It is proposed that transcrocetin exerts hydrophobic forces that promote greater hydrogen bonding among water molecules. wikipedia.org This leads to a more ordered, lattice-like structure of water, a phenomenon referred to as "structure building". wikipedia.orgusp.br This alteration in the physical organization of water molecules is a key factor in facilitating the movement of dissolved gases. wikipedia.org
Facilitation of Oxygen Diffusivity in Biological Fluids
The increased structure of water in the plasma, induced by transcrocetin, reduces the resistance to the diffusion of oxygen. wikipedia.org Since plasma represents a significant barrier for oxygen to travel from red blood cells to the surrounding tissues, this enhanced diffusivity is crucial for improving tissue oxygenation, particularly in hypoxic conditions. wikipedia.orgnih.gov By facilitating the movement of oxygen through plasma, this compound can help to alleviate oxygen deprivation in tissues. wikipedia.orgnih.gov Computer simulations have suggested that trans-sodium crocetinate, a related salt, can increase the transport of oxygen through water by a significant margin. wikipedia.org
Redox Regulation and Oxidative Stress Response
Transcrocetin and its derivatives also play a significant role in cellular defense against oxidative stress through the modulation of key regulatory pathways.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway
Emerging evidence suggests that the protective effects of crocetin, the parent compound of this compound, against oxidative damage are linked to the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and cytoprotective genes. mdpi.com
Epigenetic Modulation in Oxidative Stress Conditions
Research into the specific epigenetic modulatory effects of this compound in conditions of oxidative stress is an emerging field. While direct studies exclusively focused on this compound's role are limited, the broader context of saffron's bioactive components and their influence on epigenetic mechanisms provides a foundational understanding. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is known to induce epigenetic alterations, including DNA methylation and histone modifications, which can lead to changes in gene expression and contribute to cellular damage.
Epigenetic regulation plays a crucial role in how cells respond to environmental stressors like oxidative stress. These modifications can alter gene expression without changing the underlying DNA sequence. Key epigenetic mechanisms include:
DNA Methylation: The addition of a methyl group to DNA, which can repress gene transcription.
Histone Modification: Post-translational modifications of histone proteins, such as acetylation and methylation, which can either activate or repress gene transcription by altering chromatin structure.
In the context of oxidative stress, these epigenetic changes can affect the expression of genes involved in antioxidant defense, inflammation, and cell survival pathways. While specific data on this compound is not extensively available, related saffron compounds have been investigated for their antioxidant properties. The potential for this compound to influence epigenetic markers under oxidative stress remains a promising area for future research.
Table 1: Key Epigenetic Mechanisms in Oxidative Stress
| Epigenetic Mechanism | Effect on Gene Expression | Potential Role in Oxidative Stress Response |
| DNA Methylation | Generally represses gene transcription | Silencing of pro-inflammatory genes or activation of antioxidant pathways through demethylation. |
| Histone Acetylation | Generally activates gene transcription | Upregulation of antioxidant enzyme expression. |
| Histone Deacetylation | Generally represses gene transcription | Downregulation of inflammatory pathways. |
Neurotransmitter System Regulation Research
The regulatory effects of this compound on various neurotransmitter systems are a key area of investigation, largely stemming from the known neurological effects of saffron. The central nervous system (CNS) activity of saffron extracts has been attributed to its bioactive constituents, including crocetin and its derivatives. This compound, as a metabolite that can cross the blood-brain barrier, is of particular interest for its potential to modulate neurotransmission. nih.gov
Serotonin (B10506) Reuptake Inhibition Studies
Direct research specifically investigating the serotonin reuptake inhibition properties of this compound is limited. The antidepressant and anxiolytic effects of saffron are often linked to the modulation of the serotonergic system. However, studies have more directly implicated other saffron constituents in this mechanism.
For instance, research suggests that safranal, another major component of saffron, may be primarily responsible for the serotonin reuptake inhibition observed with saffron extracts. researchgate.net In contrast, the parent compound of transcrocetin, crocin (B39872), has been suggested to act via the reuptake inhibition of dopamine (B1211576) and norepinephrine. researchgate.net
While this compound is a known NMDA receptor antagonist, its direct and specific interaction with the serotonin transporter (SERT) has not been conclusively demonstrated in dedicated studies. The potential for this compound to indirectly influence the serotonergic system through its other known mechanisms of action cannot be ruled out but requires further investigation.
Table 2: Investigated Neurological Mechanisms of Saffron Components
| Compound | Primary Investigated Mechanism | Relationship to this compound |
| Safranal | Serotonin Reuptake Inhibition researchgate.net | Co-constituent in saffron |
| Crocin | Dopamine and Norepinephrine Reuptake Inhibition researchgate.net | Parent compound of transcrocetin |
| Transcrocetin | NMDA Receptor Antagonism medchemexpress.euwikipedia.org | Active metabolite of crocin |
This table highlights that while different components of saffron have been studied for their effects on various neurotransmitter systems, the specific role of this compound in serotonin reuptake inhibition remains an area for future exploration.
Pharmacokinetic and Biotransformation Research of Transcrocetin Meglumine Salt
Gastrointestinal Absorption and Permeation Studies
The initial step in the bioavailability of orally administered compounds is their absorption through the gastrointestinal tract. For transcrocetin (B190868), this process involves both the conversion from its precursor molecules and its subsequent passage through the intestinal wall.
In Vitro Intestinal Epithelial Models (e.g., Caco-2 Cell Monolayers)
To investigate the intestinal permeation of transcrocetin, researchers utilize in vitro models that mimic the human intestinal epithelium, with the Caco-2 cell monolayer being a standard model. nih.gov Studies using this model have shown that transcrocetin effectively permeates the intestinal barrier. nih.gov
Research indicates that transcrocetin crosses the Caco-2 monolayer in a concentration-independent manner, which is characteristic of passive transcellular diffusion. nih.govresearchgate.net In one key study, approximately 32% of the transcrocetin was transported across the cell layer within a two-hour period. nih.gov The apparent permeability coefficient (Papp), a measure of how easily a substance passes through a membrane, was determined to be high, further supporting its efficient absorption. nih.gov Interestingly, research has also identified transcrocetin as a substrate for the P-glycoprotein (pGP) efflux pump, a protein that can transport substances back into the intestinal lumen, potentially modulating its net absorption. nih.gov
Table 1: Permeability of Transcrocetin in Caco-2 Cell Model
| Compound | Permeability Coefficient (Papp) (cm/s) | Transport Mechanism | Efflux Pump Interaction |
|---|---|---|---|
| Transcrocetin | 25.7 × 10-6 ± 6.23 × 10-6nih.gov | Passive Transcellular Diffusion nih.gov | P-glycoprotein Substrate nih.gov |
Bioconversion of Glycosylated Precursors to Transcrocetin in the Gut
Transcrocetin itself is not the primary compound ingested when saffron or its extracts are consumed. Instead, it is the metabolic product of larger, glycosylated molecules called crocins. mdpi.comnih.gov These crocins are not readily absorbed in their intact form. nih.gov Research shows that orally administered crocins are hydrolyzed, meaning the sugar moieties are cleaved off, to yield the aglycone form, transcrocetin, before or during intestinal absorption. nih.govnih.gov
This bioconversion is a critical step for bioavailability. Studies have identified two primary mechanisms for this process. One major pathway is enzymatic hydrolysis by enzymes located in intestinal epithelial cells. nih.gov However, a substantial body of evidence points to the gut microbiota as the principal driver of this transformation. researchgate.netnih.gov Orally administered crocin (B39872) is primarily metabolized into crocetin (B7823005) by the gut flora, a process that is significantly diminished when the gut flora is inhibited by antibiotics. researchgate.netnih.gov In fact, it's suggested that less than 10% of this conversion occurs in the liver or via intestinal microsomes, highlighting the dominant role of gut microorganisms. researchgate.netnih.gov
Distribution Across Biological Barriers
Following absorption into the bloodstream, the efficacy of a compound often depends on its ability to reach target tissues by crossing various biological barriers. For a neuroactive compound like transcrocetin, the blood-brain barrier is of paramount importance.
Mechanisms of Blood-Brain Barrier Permeation
The ability of transcrocetin to cross the blood-brain barrier (BBB) and reach the central nervous system (CNS) has been a key area of investigation. researchgate.net In vitro studies using models that simulate the BBB have confirmed that transcrocetin can indeed permeate this highly selective barrier. nih.gov
Two different in vitro models were used in this research: one consisting of porcine brain capillary endothelial cells (BCEC) and another representing the blood-cerebrospinal fluid barrier (BCSFB). nih.gov The findings showed that transcrocetin permeates the BBB through a slow but constant process. nih.gov The mechanism is believed to be passive diffusion, allowing the compound to move from an area of higher concentration (the blood) to one of lower concentration (the brain). researchgate.net While the permeation is not rapid, it is consistent, allowing the compound to access the CNS over time. nih.gov
Table 2: Permeability of Transcrocetin Across In Vitro Blood-Brain Barrier Models
| BBB Model | Permeability Coefficient (Papp) (cm/s) |
|---|---|
| Porcine Brain Capillary Endothelial Cells (BCEC) | 1.48 × 10-6 ± 0.12 × 10-6nih.gov |
| Blood-Cerebrospinal Fluid Barrier (BCSFB) | 3.85 × 10-6 ± 0.21 × 10-6nih.gov |
Metabolic Fate and Metabolite Characterization
After a compound is absorbed and distributed, the body works to metabolize and eventually eliminate it. This process, known as biotransformation, primarily occurs in the liver and involves converting the compound into more water-soluble forms for excretion.
Research on Hepatic Biotransformation and Conjugate Formation
Once transcrocetin enters systemic circulation, it undergoes further metabolic changes, particularly in the liver. researchgate.net The primary metabolic pathway for transcrocetin is conjugation, a Phase II metabolic reaction where a molecule is attached to the compound to increase its water solubility and facilitate its removal from the body. wikipedia.org
Research in mice has shown that after oral administration, absorbed crocetin is partly metabolized into mono- and di-glucuronide conjugates. nih.govresearchgate.net These glucuronidated forms are the predominant metabolites found in plasma. nih.govresearchgate.net This process of glucuronidation is a common pathway for the metabolism of many natural compounds. mdpi.com These more polar conjugate metabolites are then distributed to tissues or eliminated from the body through either urine or biliary excretion into the feces. researchgate.net
Strategies for Enhanced Delivery and Bioavailability
Nanocarrier systems, such as liposomes, represent a promising approach to improve the delivery and enhance the bioavailability of therapeutic agents. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling controlled release.
Research into a novel liposomal nanoparticle encapsulating trans-crocetin (TC), referred to as LEAF-4L6715, has been conducted to assess its potential to improve the pharmacokinetic properties of the compound. nih.govnih.gov This formulation was designed for intravenous administration and aims to facilitate the sustained release of trans-crocetin, thereby increasing its half-life in the bloodstream. nih.gov The liposomes in this formulation have a spherical lipidic bilayer structure with a size of approximately 95 nm as determined by transmission electron microscopy and 105 nm as measured by dynamic light scattering. nih.gov
The in vitro release kinetics of trans-crocetin from this liposomal formulation demonstrated a slow and controlled release at 37°C, with about 75% of the encapsulated compound released after 36 hours. In contrast, at 4°C, less than 4% of the trans-crocetin was released over a period of three days, confirming the stability of the liposomal structure. nih.gov
Preclinical pharmacokinetic studies in healthy BALB/c mice have shown that the liposomal encapsulation of trans-crocetin significantly improves its half-life by six-fold compared to the free form of the compound. nih.govnih.gov Further pharmacokinetic profiling was conducted in a Phase I/II clinical trial with patients who had COVID-19-related Acute Respiratory Distress Syndrome (ARDS). nih.gov The study provided detailed pharmacokinetic data for both the total and the free (released) trans-crocetin in the blood. nih.gov
Below are the detailed research findings from these studies presented in interactive data tables.
Table 1: Pharmacokinetic Properties of LEAF-4L6715 in 12 Patients with COVID-19 (Total Drug Concentration)
| Parameter | Value |
| Cmax (µg/mL) | 129.8 ± 36.1 |
| Tmax (h) | 1.5 |
| AUC0-24h (h*µg/mL) | 1205.8 ± 331.4 |
| t1/2 (h) | 11.4 ± 3.8 |
| CL (L/h) | 2.3 ± 0.7 |
| Vd (L) | 36.9 ± 11.2 |
| Data represents the mean ± standard deviation for the total concentration of the drug in the blood. nih.gov |
Table 2: Pharmacokinetic Properties of LEAF-4L6715 in 12 Patients with COVID-19 (Released Trans-crocetin)
| Parameter | Value |
| Cmax (µg/mL) | 4.8 ± 1.5 |
| Tmax (h) | 1.5 |
| AUC0-24h (h*µg/mL) | 39.7 ± 14.5 |
| t1/2 (h) | 8.2 ± 3.2 |
| CL (L/h) | 73.1 ± 28.5 |
| Vd (L) | 848.3 ± 361.3 |
| Data represents the mean ± standard deviation for the concentration of the free drug in the blood. nih.gov |
These findings suggest that liposomal encapsulation is a viable strategy for enhancing the systemic exposure and modifying the pharmacokinetic profile of trans-crocetin. The use of such nanocarrier systems can lead to a more sustained plasma concentration of the active compound, which may have implications for its therapeutic application. While this research was conducted on a liposomal formulation of trans-crocetin, it provides a basis for how similar technologies could potentially be applied to improve the delivery of related compounds like transcrocetin meglumine (B1676163) salt.
Analytical Methodologies and Characterization Techniques for Transcrocetin Meglumine Salt Research
Chromatographic and Mass Spectrometric Approaches for Quantification
Chromatographic and mass spectrometric methods are fundamental to the analytical study of transcrocetin (B190868) meglumine (B1676163) salt, enabling the separation, identification, and quantification of the compound and its related isomers.
Development of High-Performance Liquid Chromatography (HPLC) Methods for Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of transcrocetin and its isomers. Due to the potential for the trans-isomer to convert to various cis-isomers, HPLC methods are crucial for separating and quantifying these distinct molecular forms. nih.gov The development of these methods involves the careful selection of stationary phases, mobile phases, and detectors to achieve optimal resolution between the trans- and cis-isomers.
Research has demonstrated the successful separation of trans- and cis-crocetin isomers using reversed-phase HPLC, often with C18 columns. fishersci.comresearchgate.net The mobile phase composition is a critical parameter, typically consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous component, often with additives such as formic acid to improve peak shape and resolution. olemiss.edu Detection is commonly performed using a photodiode array (PDA) detector, which can identify isomers based on their characteristic UV-visible absorption spectra. nih.gov The trans-isomer of crocetin (B7823005) typically exhibits strong absorption peaks in the 400–450 nm range. nih.gov
Table 1: Example HPLC Parameters for Isomeric Analysis of Crocetin
| Parameter | Condition |
|---|---|
| Column | Poroshell 120 EC-C18 (150 × 2.1 mm, 2.7 μm) olemiss.edu |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) olemiss.edu |
| Flow Rate | 0.2 mL/min olemiss.edu |
| Column Temperature | 40°C olemiss.edu |
| Injection Volume | 2 µL olemiss.edu |
| Detection | Photodiode Array (PDA) at 440 nm |
Application of Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) in Metabolomics and Compound Quantification
For enhanced sensitivity and specificity, particularly in complex biological matrices, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the method of choice. nih.gov This powerful technique allows for the rapid separation of analytes with high resolution, followed by their mass analysis, which provides molecular weight and structural information. researchgate.net
In the context of transcrocetin meglumine salt research, UHPLC-MS is invaluable for pharmacokinetic studies, enabling the quantification of transcrocetin and its metabolites in plasma, serum, and tissues. nih.govresearchgate.net The method can be optimized to detect and quantify not only the parent compound but also its various metabolic products, offering insights into its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QToF), further aids in the tentative identification of unknown metabolites. olemiss.edu
Table 2: Illustrative UHPLC-MS Parameters for Transcrocetin Quantification
| Parameter | Condition |
|---|---|
| Chromatography | UHPLC |
| Column | Kinetex C18 nih.gov |
| Ionization Source | Electrospray Ionization (ESI) olemiss.edu |
| Mass Analyzer | Quadrupole Time-of-Flight (QToF) or Triple Quadrupole (QqQ) |
| Scan Mode | Selected Reaction Monitoring (SRM) for targeted quantification nih.gov |
| Reference Masses | Used for accurate mass measurements (e.g., purine, hexakis(1H, 1H, 3H-tetrafluoropropoxy) phosphazine) olemiss.edu |
Molecular and Cellular Assays for Pharmacological Assessment
To understand the biological effects of this compound at a molecular and cellular level, a variety of in vitro assays are employed. These techniques provide crucial information on the compound's mechanism of action.
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the study of transcrocetin, this method can be used to assess how the compound modulates the expression levels of key proteins involved in various cellular pathways. nih.govfrontiersin.org For instance, research has utilized Western blotting to investigate the effect of trans-crocetin on proteins implicated in Alzheimer's disease pathology, such as amyloid precursor protein (APP) and its processing enzymes, as well as tau protein and its phosphorylation status. nih.govfrontiersin.orgresearchgate.netresearchgate.net The general procedure involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific primary and secondary antibodies to visualize the protein of interest. nih.govfrontiersin.org
Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological fluids like serum, plasma, or cell culture supernatants. nih.govbiocompare.comh-h-c.com Given the anti-inflammatory properties reported for crocetin, ELISA is an essential tool to measure the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines. researchgate.netbiocompare.com The sandwich ELISA format is commonly used, where a capture antibody immobilizes the cytokine of interest, which is then detected by a second, enzyme-linked antibody, generating a measurable signal proportional to the cytokine concentration. nih.govh-h-c.com
In Vitro Receptor Binding Assays
To identify the molecular targets of this compound, in vitro receptor binding assays are employed. These assays measure the affinity of a compound for a specific receptor. nih.govresearchgate.net Transcrocetin meglumine is noted to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor. glpbio.com Competitive binding experiments are a common approach, where the ability of transcrocetin to displace a known radiolabeled ligand from its receptor is measured. nih.govmerckmillipore.com The data from these assays can be used to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50), which are critical parameters for characterizing the potency of the compound at its target receptor. nih.govresearchgate.net
Ex Vivo Tissue Analysis Techniques in Preclinical Models
Ex vivo analysis of tissues from preclinical models provides a crucial platform for understanding the molecular and cellular effects of this compound. These techniques allow for detailed examination of tissues harvested after in vivo administration of the compound, offering insights into its pharmacodynamic effects on specific cell types and protein expression. The primary tissues of interest in preclinical studies involving this compound are often from the central nervous system, particularly the spinal cord, due to the compound's demonstrated neuroprotective and anti-inflammatory properties.
A fundamental first step in ex vivo analysis is the meticulous harvesting and preparation of tissues to preserve their molecular integrity. In rodent models of inflammatory pain, animals are deeply anesthetized following treatment with this compound. The spinal cord, specifically the lumbar segments (L4–5) which are critically involved in processing pain signals from the hind limbs, is a common target for analysis.
For protein analysis techniques such as Western Blotting, the harvested spinal cord tissue is immediately homogenized in a specialized lysis buffer, such as Radioimmunoprecipitation assay (RIPA) buffer, supplemented with protease inhibitors like phenylmethylsulfonyl fluoride (PMSF). This process breaks down the cell membranes to release the proteins while preventing their degradation. The resulting homogenate is then centrifuged at high speeds in a refrigerated centrifuge to pellet cellular debris, yielding a supernatant rich in soluble proteins that can be collected for further analysis. The total protein concentration of the supernatant is then determined using a colorimetric assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for subsequent analysis.
For histological and immunofluorescence studies, a different preparation method is employed. Following anesthesia, animals undergo transcardial perfusion, first with a saline solution to clear the blood from the tissues, followed by a fixative agent, commonly 4% paraformaldehyde. This process preserves the structural integrity of the tissue and the antigenicity of the target proteins. The L4–5 spinal cord is then carefully dissected and post-fixed in the same paraformaldehyde solution. To protect the tissue from damage during freezing and sectioning, it is cryoprotected by sequential immersion in sucrose solutions of increasing concentrations. Finally, the tissue is embedded in an optimal cutting temperature (OCT) compound and rapidly frozen before being sectioned into thin slices using a cryostat.
Western Blotting is a widely used technique to detect and quantify the expression levels of specific proteins within a tissue sample. In the context of this compound research, this method has been instrumental in elucidating its anti-inflammatory effects by measuring the expression of key pro-inflammatory cytokines in the spinal cord of preclinical inflammatory pain models.
The prepared protein samples from the spinal cord homogenates are first separated based on their molecular weight through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a solid membrane, typically polyvinylidene difluoride (PVDF). This membrane is then blocked with a protein-rich solution, such as non-fat milk, to prevent non-specific binding of antibodies.
The membrane is subsequently incubated with primary antibodies that specifically recognize the target proteins of interest. In studies investigating the effects of this compound, these have included antibodies against tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). Following incubation with the primary antibody, the membrane is washed and then incubated with a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP). This secondary antibody binds to the primary antibody, and upon the addition of a chemiluminescent substrate, the enzyme catalyzes a reaction that produces light, which can be detected and quantified. The intensity of the light signal is proportional to the amount of the target protein.
Quantitative analysis of the Western Blot results has demonstrated that administration of this compound significantly reduces the increased expression of TNF-α, IL-6, and IL-1β in the spinal cord of mice with induced inflammatory pain. nih.gov
Table 1: Effect of this compound on Pro-inflammatory Cytokine Protein Levels in the Spinal Cord of CFA-Injected Mice (Relative Expression)
| Treatment Group | TNF-α | IL-6 | IL-1β |
|---|---|---|---|
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| CFA + Saline | 2.85 ± 0.25 | 3.10 ± 0.30 | 2.95 ± 0.28*** |
| CFA + this compound (10 mg/kg) | 1.50 ± 0.18 | 1.65 ± 0.22 | 1.45 ± 0.15* |
Immunofluorescence is a powerful imaging technique used to visualize the localization and expression of specific proteins within tissue sections. This method has been employed to investigate the effect of this compound on the activation of glial cells, namely microglia and astrocytes, in the spinal cord during inflammatory conditions.
The prepared thin sections of the spinal cord are first treated with a blocking solution, often containing normal donkey serum, to minimize non-specific antibody binding. The sections are then incubated with primary antibodies that target specific markers of glial cells. For microglia, an antibody against the ionized calcium-binding adapter molecule 1 (Iba-1) is commonly used. nih.gov For astrocytes, an antibody targeting the glial fibrillary acidic protein (GFAP) is the standard marker. nih.gov
After incubation with the primary antibodies, the sections are washed and then incubated with secondary antibodies that are conjugated to fluorophores. These fluorophores emit light of a specific wavelength when excited by a laser, allowing for the visualization of the target proteins. Different fluorophores with distinct emission spectra can be used for multiplex imaging, enabling the simultaneous visualization of multiple proteins in the same tissue section. A nuclear counterstain, such as 4′,6-diamidino-2-phenylindole (DAPI), is often used to visualize the cell nuclei, providing anatomical context.
The stained sections are then imaged using a fluorescence microscope, with confocal microscopy being the preferred method for high-resolution imaging and three-dimensional reconstruction. Confocal microscopes use a pinhole to reject out-of-focus light, resulting in sharper images and the ability to create optical sections through the tissue. By acquiring a series of images at different focal planes (a z-stack), a 3D representation of the glial cells and their morphology can be generated.
In studies of this compound, immunofluorescence analysis has revealed that the compound can suppress the activation of both microglia and astrocytes in the spinal cord of animals with inflammatory pain. nih.gov This is observed as a change in the morphology of these cells, from an activated, hypertrophic state back towards a more resting, ramified state.
Table 2: Antibodies and Conditions for Immunofluorescence Analysis of Glial Cell Activation in the Spinal Cord
| Target Protein | Cell Type | Primary Antibody | Dilution | Secondary Antibody | Dilution |
|---|---|---|---|---|---|
| Iba-1 | Microglia | Rabbit anti-Iba-1 | 1:100 - 1:500 | Donkey anti-Rabbit (conjugated to a fluorophore) | 1:200 |
| GFAP | Astrocytes | Mouse anti-GFAP | 1:200 - 1:10,000 | Donkey anti-Mouse (conjugated to a fluorophore) | 1:200 |
Future Directions and Unexplored Research Avenues for Transcrocetin Meglumine Salt
Elucidation of Comprehensive Molecular Signaling Networks
While current research indicates that transcrocetin (B190868) meglumine (B1676163) salt functions as a high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist, the full scope of its molecular interactions remains to be mapped. medchemexpress.commedchemexpress.comtsinghua.edu.cn It has been shown to inhibit proinflammatory cytokines mediated by spinal glial cells, but the upstream and downstream signaling cascades connected to this effect are not fully understood. researchgate.netresearchgate.netresearchgate.net
Future research should prioritize a deep dive into the signaling pathways modulated by TCMS. Key unexplored avenues include:
Downstream Effects of NMDA Receptor Antagonism: Investigating the specific intracellular signaling changes that occur following TCMS binding to the NMDA receptor is crucial. This includes examining effects on calcium influx, activation of kinases and phosphatases, and gene expression changes.
Interaction with Other Neurotransmitter Systems: While the focus has been on the glutamatergic system, the potential cross-talk with other systems, such as the serotonergic and dopaminergic pathways, warrants investigation, especially given the antidepressant effects associated with saffron. researchgate.net
Glial Cell Modulation: Research has demonstrated that TCMS can attenuate the production of proinflammatory cytokines. researchgate.net Future studies should aim to identify the precise molecular targets on microglia and astrocytes and explore how TCMS modulates their activation states beyond cytokine release, including their phagocytic activity and influence on synaptic plasticity. researchgate.netresearchgate.net
Sigma-1 Receptor Involvement: Reports indicate that crocetin (B7823005), the parent compound, has an affinity for the sigma-1 receptor, a unique intracellular chaperone protein implicated in cellular stress responses and neuroplasticity. researchgate.netresearchgate.net Clarifying the role of the sigma-1 receptor in the pharmacological profile of TCMS could reveal novel mechanisms of action.
| Research Question | Potential Approach | Significance |
| What are the downstream effects of TCMS-induced NMDA receptor antagonism? | Phosphoproteomics and transcriptomics in neuronal cell cultures treated with TCMS. | To understand the molecular basis of its neuroprotective and analgesic effects. |
| How does TCMS influence glial cell activation and neuroinflammation? | In vitro co-culture models of neurons and glial cells; in vivo immunostaining in disease models. researchgate.net | To delineate its anti-inflammatory mechanisms and potential in treating neuroinflammatory disorders. |
| Does TCMS significantly interact with the sigma-1 receptor? | Competitive binding assays and functional studies in cell lines expressing the sigma-1 receptor. researchgate.netresearchgate.net | To uncover novel therapeutic targets and applications, particularly in neurodegenerative diseases. |
Discovery of Novel Therapeutic Indications and Mechanistic Targets
The established activity of transcrocetin meglumine salt as an NMDA receptor antagonist opens the door to a wide range of potential therapeutic applications beyond its current focus on inflammatory pain. researchgate.netresearchgate.net The dysfunction of the glutamatergic system is a hallmark of numerous central nervous system (CNS) disorders.
Prospective therapeutic areas for investigation include:
Neuropathic Pain Conditions: While its efficacy in inflammatory pain is being studied, its role in neuropathic pain states, such as chemotherapy-induced peripheral neuropathy or diabetic neuropathy, is a logical and critical next step. researchgate.net
Treatment-Resistant Depression: Given the established role of NMDA receptor antagonists like ketamine in rapidly alleviating symptoms of severe depression, TCMS presents a potential alternative that warrants rigorous investigation in relevant preclinical models. researchgate.net
Neurodegenerative Diseases: The excitotoxicity mediated by overactive NMDA receptors is a key pathological feature in diseases like Alzheimer's and Parkinson's disease. researchgate.net Exploring the neuroprotective potential of TCMS in models of these conditions could yield significant findings.
Epilepsy and Seizure Disorders: As NMDA receptors play a fundamental role in seizure generation and propagation, the antagonist properties of TCMS suggest it could be explored as a novel anticonvulsant agent. medchemexpress.com
Development of Advanced Preclinical Models for Specific Disease States
To date, research on TCMS has primarily utilized models such as Complete Freund's Adjuvant (CFA)-induced inflammatory pain. researcher.liferesearchgate.net While valuable, these models represent only a fraction of the potential therapeutic landscape. The development and application of more sophisticated and disease-specific preclinical models are essential to accurately assess the compound's efficacy.
Future research should incorporate a broader range of models, including:
Transgenic Models of Neurodegeneration: Utilizing transgenic mouse models that recapitulate key aspects of Alzheimer's disease (e.g., APP/PS1 mice) or Parkinson's disease (e.g., alpha-synuclein (B15492655) overexpressing models) would provide a more clinically relevant context to evaluate the neuroprotective effects of TCMS.
Models of Neuropathic Pain: Employing established models like spared nerve injury (SNI) or chronic constriction injury (CCI) is necessary to determine the compound's effectiveness against pain arising from nerve damage.
Models of Psychiatric Disorders: To investigate its potential antidepressant or anxiolytic effects, models of chronic stress, such as chronic unpredictable stress (CUS) or social defeat stress, should be utilized. researchgate.net
Integration of 'Omics' Technologies in Research
The application of high-throughput 'omics' technologies offers a powerful, unbiased approach to understanding the system-wide effects of this compound. Genomic information on the source plant, Crocus sativus, remains relatively scarce, highlighting a significant opportunity for discovery. researchgate.net
Strategic integration of 'omics' could include:
Transcriptomics: RNA sequencing (RNA-seq) of affected tissues (e.g., spinal cord, prefrontal cortex) from TCMS-treated versus control animals in various disease models can reveal comprehensive changes in gene expression, identifying novel pathways and targets.
Proteomics: Analyzing the proteome and phosphoproteome of treated cells or tissues can provide direct insight into the signaling proteins and pathways modulated by TCMS, validating transcriptomic data and uncovering post-translational regulatory mechanisms.
Metabolomics: Assessing global changes in metabolite profiles following TCMS administration can shed light on its impact on cellular metabolism and bioenergetics, which are often dysregulated in neurological disorders.
| 'Omics' Technology | Application for TCMS Research | Potential Outcome |
| Transcriptomics | Identify differential gene expression in the dorsal horn of the spinal cord in a pain model. | Discovery of novel genes and pathways involved in the analgesic effects of TCMS. |
| Proteomics | Quantify protein expression changes in the hippocampus of a neurodegenerative disease model. | Identification of specific signaling cascades and protein networks that are modulated by TCMS to confer neuroprotection. |
| Metabolomics | Profile metabolic shifts in brain tissue following TCMS administration in a depression model. | Understanding the impact of TCMS on neuro-metabolism and its potential to restore metabolic homeostasis. |
Comparative Studies with Other Oxygen-Enhancing Compounds or NMDA Antagonists
To properly contextualize the therapeutic potential of this compound, it is essential to conduct comparative studies against existing compounds with similar mechanisms of action. The primary mechanism identified for TCMS is NMDA receptor antagonism. researchgate.netmedchemexpress.com
Future research should focus on direct, head-to-head comparisons with other well-characterized NMDA antagonists.
Efficacy and Potency: Preclinical studies should be designed to directly compare the analgesic, neuroprotective, or antidepressant efficacy of TCMS with agents like ketamine and memantine. Such studies would help establish its relative potency and therapeutic window.
Mechanistic Differences: Even within the class of NMDA antagonists, compounds can have different binding sites and functional effects. researchgate.net Investigating whether TCMS exhibits unique properties, such as subunit selectivity or effects on receptor trafficking, compared to other antagonists, is a critical research avenue. This could explain potential differences in therapeutic profiles and side effects. For instance, crocetin has shown a high affinity for the phencyclidine (PCP) binding site on the NMDA receptor, a characteristic shared with ketamine. researchgate.netresearchgate.net A direct comparison of their downstream effects is therefore highly warranted.
A comparative framework will be indispensable for defining the unique therapeutic niche of this compound and guiding its potential clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
